molecular formula C12H12BrNO2 B13708683 Methyl 3-(6-Bromo-3-indolyl)propanoate

Methyl 3-(6-Bromo-3-indolyl)propanoate

Cat. No.: B13708683
M. Wt: 282.13 g/mol
InChI Key: URHHKKGZAVLGNY-UHFFFAOYSA-N
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Description

Methyl 3-(6-Bromo-3-indolyl)propanoate (CAS: 1094550-51-2) is a brominated indole derivative with a propanoate ester moiety. Its molecular structure comprises a substituted indole ring system, where a bromine atom is positioned at the 6th carbon, and a methyl propanoate group is attached to the 3rd carbon of the indole core. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

methyl 3-(6-bromo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H12BrNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3

InChI Key

URHHKKGZAVLGNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31977905 typically involves the bromination of an indole derivative followed by esterification. One common method includes the bromination of 3-indolepropanoic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield Methyl 3-(6-Bromo-3-indolyl)propanoate.

Industrial Production Methods

Industrial production of MFCD31977905 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

MFCD31977905 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: The bromine atom in MFCD31977905 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-(6-Bromo-3-indolyl)propanoic acid.

    Reduction: 3-(6-Bromo-3-indolyl)propanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

MFCD31977905 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD31977905 involves its interaction with specific molecular targets. The bromine atom and indole ring structure allow it to bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and inflammation.

Comparison with Similar Compounds

Structural Analogues with Varying Halogen Substituents

Methyl 3-(6-Bromo-3-indolyl)propanoate belongs to a broader class of halogenated indole propanoates. Key structural analogues include:

Compound Name CAS Number Substituent Position Molecular Weight Key Properties References
Methyl 3-(5-Bromo-3-indolyl)propanoate 835620-09-2 Bromine at C5 ~298.1 g/mol Similar reactivity; lower lipophilicity vs. C6-Br isomer
Methyl 3-(7-Bromo-3-indolyl)propanoate Not available Bromine at C7 ~298.1 g/mol Altered steric effects in synthesis
Methyl 3-(5-Nitro-3-indolyl)propanoate 6968-56-5 Nitro at C5 ~252.2 g/mol Higher polarity; reactive nitro group
Methyl 3-(3-hydroxyphenyl)propanoate 61389-68-2 Hydroxyl at C3 180.2 g/mol Higher solubility in polar solvents

Key Observations :

  • Substituent Position : The position of bromine (C5 vs. C6 vs. C7) significantly influences steric and electronic properties. For example, the C6-Br isomer (target compound) may exhibit enhanced stability in electrophilic substitution reactions compared to C5-Br analogues due to reduced steric hindrance .
  • Functional Group Effects : Replacement of bromine with a nitro group (e.g., 6968-56-5) increases polarity and reactivity, making it more suitable for nucleophilic aromatic substitution. Conversely, the hydroxylated analogue (61389-68-2) shows higher aqueous solubility (1.1 g/cm³ density; boiling point 294.8°C) but reduced halogen-directed reactivity .
Comparison with Non-Indole Brominated Propanoates

Simpler brominated propanoate derivatives, such as 2-bromo-2-methylpropanoic acid (CAS: N/A; M. Wt. 167.01), highlight the role of the indole ring in modulating properties:

Compound Name Molecular Weight Boiling Point Density Key Differences References
2-Bromo-2-methylpropanoic acid 167.01 g/mol 200°C 1.52 g/cm³ Acidic group enhances solubility in alcohol/ether
This compound 311.13 g/mol Not reported Not reported Ester group reduces polarity; indole enables π-π interactions

Key Observations :

  • The ester moiety in the target compound reduces aqueous solubility compared to the carboxylic acid derivative but improves membrane permeability in biological systems .

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